

Application Notes: Biotin-C10-NHS Ester for Protein Immobilization

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Compound of Interest		
Compound Name:	Biotin-C10-NHS Ester	
Cat. No.:	B15579216	Get Quote

Introduction

Biotin-C10-NHS Ester is a long-chain, amine-reactive biotinylation reagent widely employed for the stable immobilization of proteins and other biomolecules onto various surfaces. This reagent facilitates the creation of highly specific and robust bioactive surfaces for a multitude of applications in research, diagnostics, and drug development. The core principle lies in a two-step process: first, the covalent conjugation of biotin to the protein of interest, and second, the high-affinity, non-covalent capture of the biotinylated protein by a streptavidin or avidin-coated surface. The N-hydroxysuccinimide (NHS) ester group of the reagent readily reacts with primary amines (-NH2) on the surface of proteins, such as the side chain of lysine residues or the N-terminus, to form a stable amide bond. The C10 spacer arm minimizes steric hindrance, allowing for efficient interaction between the biotin moiety and streptavidin.

Mechanism of Action

The immobilization process using **Biotin-C10-NHS Ester** involves two key interactions:

- Covalent Bond Formation: The NHS ester of the reagent is highly reactive towards
 nucleophilic primary amines in a slightly alkaline environment (pH 7-9). This reaction results
 in the formation of a stable amide linkage between the biotin molecule and the protein.[1][2]
 [3]
- Biotin-Streptavidin Interaction: Biotin exhibits an extraordinarily high affinity for streptavidin and avidin (dissociation constant, $Kd \approx 10^{-15} M$), forming one of the strongest known non-



covalent biological interactions.[3][4] This interaction is highly specific and rapid, enabling the firm and oriented immobilization of biotinylated proteins onto streptavidin-coated surfaces.[4] [5]

Quantitative Data Summary

The efficiency of protein biotinylation and subsequent immobilization is influenced by several factors, including the concentration of reactants, pH, and incubation time. The following table summarizes typical quantitative parameters for successful protein immobilization using **Biotin-C10-NHS Ester**.

Parameter	Recommended Range/Value	Notes
Protein Concentration	2 - 10 mg/mL	Higher concentrations can improve labeling efficiency.[6]
Biotin-C10-NHS Ester Stock Solution	25 - 50 mg/mL in DMSO or DMF	Prepare fresh immediately before use as the NHS ester is susceptible to hydrolysis.[6][7]
Molar Excess of Biotin Reagent to Protein	12- to 20-fold molar excess	The optimal ratio may need to be determined empirically for each protein.[8][9]
Reaction Buffer	Amine-free buffer (e.g., PBS, HEPES, Bicarbonate buffer)	Buffers containing primary amines like Tris or glycine will compete with the reaction.[3]
Reaction pH	7.0 - 9.0	The reaction is most efficient at a slightly alkaline pH.[2][3]
Reaction Temperature	Room Temperature or 4°C	
Reaction Time	30 - 60 minutes at Room Temperature; 2 hours at 4°C	Longer incubation times may be necessary for some proteins.[7][10]
Streptavidin Concentration for Surface Coating	100 μg/mL	For coating surfaces like silicon oxide wafers.[11]



Experimental Protocols Protocol 1: Biotinylation of Proteins

This protocol describes the general procedure for labeling a protein with **Biotin-C10-NHS Ester**.

Materials:

- Protein of interest
- Biotin-C10-NHS Ester
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for buffer exchange

Procedure:

- Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration
 of 2-10 mg/mL.[6] If the protein solution contains amine-containing buffers (e.g., Tris),
 perform a buffer exchange into the reaction buffer.
- Biotin-C10-NHS Ester Solution Preparation: Immediately before use, dissolve the Biotin-C10-NHS Ester in DMSO or DMF to a concentration of 25-50 mg/mL.[6]
- Biotinylation Reaction: Add a 12- to 20-fold molar excess of the dissolved Biotin-C10-NHS
 Ester to the protein solution.[8][9] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[7][10]
- Quenching the Reaction: To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3]
- Removal of Excess Biotin: Remove unreacted Biotin-C10-NHS Ester by dialysis against
 PBS or by using a desalting column according to the manufacturer's instructions.



 Characterization (Optional): The extent of biotinylation can be determined using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.[7]

Protocol 2: Immobilization of Biotinylated Proteins on a Streptavidin-Coated Surface

This protocol outlines the steps for immobilizing the biotinylated protein onto a surface precoated with streptavidin.

Materials:

- Biotinylated protein (from Protocol 1)
- Streptavidin-coated surface (e.g., microplate, sensor chip, magnetic beads)
- Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20 (PBST))

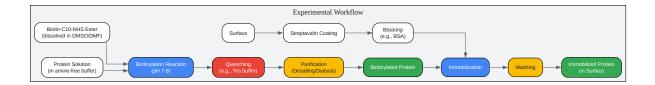
Procedure:

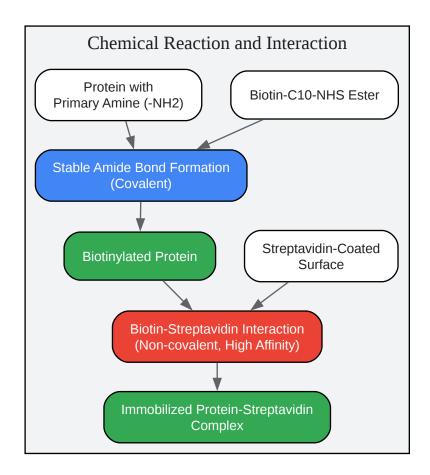
- Surface Preparation: If not already coated, incubate the surface with a solution of streptavidin (e.g., 100 μg/mL in PBS) for 1-2 hours at room temperature.[11] Wash the surface three times with the wash buffer.
- Blocking: Block any remaining non-specific binding sites on the surface by incubating with the blocking buffer for 1 hour at room temperature. Wash the surface three times with the wash buffer.
- Immobilization: Dilute the biotinylated protein to the desired concentration in the binding buffer (e.g., PBS). Add the diluted biotinylated protein solution to the streptavidin-coated and blocked surface. Incubate for 1 hour at room temperature with gentle agitation.
- Washing: Wash the surface three to five times with the wash buffer to remove any unbound biotinylated protein.



 Analysis: The immobilized protein can be quantified and its activity assessed using various techniques such as ELISA, Surface Plasmon Resonance (SPR), or fluorescence microscopy.
 [12]

Visualizations





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